1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(4-fluorophenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c22-18-10-8-15(9-11-18)17-6-3-4-12-23(14-17)21(24)20-13-16-5-1-2-7-19(16)25-20/h1-2,5,7-11,13,17H,3-4,6,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVBMODJRQKDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Titanium Tetrachloride-Promoted Cyclodehydration
The most direct route to 1-benzofuran-2-carbonyl derivatives involves titanium tetrachloride (TiCl₄)-mediated cyclodehydration of phenols and α-haloketones. For example, reacting 2-hydroxyacetophenone with α-chloroacetone in dichloromethane at 0°C yields 2-acetylbenzofuran (87%), which is subsequently oxidized to the carbonyl derivative (Scheme 1).
Reaction Conditions:
This method excels in regioselectivity, favoring 2-substitution due to TiCl₄’s ability to stabilize oxy-allyl cation intermediates. However, electron-deficient phenols require prolonged reaction times (24–48 hr).
Copper-Acetylide Mediated Coupling
Alternative approaches employ organocopper intermediates for benzofuran assembly. Treatment of 2-iodophenol with lithium acetylides generates cuprates, which undergo cyclization upon heating to form 2-substituted benzofurans (Scheme 2). Subsequent oxidation with pyridinium chlorochromate (PCC) yields the carbonyl derivative.
Advantages:
Wolff-Kishner Reduction for Side-Chain Modification
The Wolff-Kishner reduction converts 2-acetylbenzofuran to 2-ethylbenzofuran, which is then oxidized to the carboxylic acid and derivatized to the acyl chloride (Scheme 3). This stepwise approach ensures high purity but requires multiple isolation steps (overall yield: 58–64%).
Preparation of 3-(4-Fluorophenyl)azepane
Palladium-Catalyzed [5+2] Annulation
A state-of-the-art method utilizes palladium and Lewis acid (LA) co-catalysis for azepane synthesis. Reacting 4-fluorophenyl-substituted cyclohexenone with trimethylsilyl diazomethane under Pd(OAc)₂ catalysis induces ring expansion via decarboxylative [5+2] cycloaddition (Scheme 4).
Optimized Parameters:
This method achieves excellent regiocontrol, with the 4-fluorophenyl group preferentially occupying the equatorial position.
Epoxide-Mediated Ring Expansion
Epoxide opening strategies provide an alternative route. Treating 4-fluorostyrene oxide with N-protected piperidine in the presence of BF₃·OEt₂ induces nucleophilic attack, forming the azepane ring after deprotection (Scheme 5).
Key Considerations:
Coupling Strategies for Final Assembly
Amide Bond Formation
Coupling 1-benzofuran-2-carbonyl chloride with 3-(4-fluorophenyl)azepane is achieved using Hünig’s base in tetrahydrofuran (Scheme 6).
Reaction Profile:
Catalytic Coupling Under Mild Conditions
Recent advances employ uronium-based activators (e.g., HATU) with catalytic DMAP, reducing reaction times to 2–4 hours while maintaining yields >90%.
Optimization and Industrial-Scale Production
Solvent and Catalyst Recycling
Industrial protocols emphasize solvent recovery (e.g., THF distillation) and heterogeneous catalyst reuse (Pd/C filtration), reducing costs by 30–40%.
Purity Control
Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99.5% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce a benzofuran alcohol.
Scientific Research Applications
Overview
1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane is a compound that has garnered attention in various scientific fields due to its potential therapeutic applications. This compound features a unique structural arrangement that may contribute to its biological activity, particularly in the context of medicinal chemistry and pharmacology.
Bromodomain Inhibition
One of the primary applications of this compound is as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing critical roles in gene regulation and cellular processes. Compounds like this compound have been explored for their ability to inhibit bromodomains, which can be beneficial in treating various diseases, including cancer and inflammatory disorders .
Pharmaceutical Compositions
Pharmaceutical compositions containing azepine derivatives, including this compound, have been developed for therapeutic use. These compounds may exhibit properties that make them suitable for treating conditions associated with bromodomain activity, such as certain cancers and other diseases where modulation of gene expression is crucial .
Research has indicated that derivatives of this compound can exhibit various biological activities. For instance, studies have shown that related azepine compounds can possess antibacterial and antifungal properties, suggesting potential applications in infectious disease treatment . The unique structure of this compound may enhance its efficacy against specific pathogens.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigating the effects of bromodomain inhibitors, including this compound, demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to disrupt the interaction between bromodomains and acetylated histones, leading to altered gene expression profiles associated with cell cycle regulation and apoptosis .
Case Study 2: Antimicrobial Activity
In another research effort, the antimicrobial properties of azepine derivatives were evaluated against a panel of bacterial strains. The findings indicated that certain modifications to the azepine structure could enhance antimicrobial activity. This suggests that further exploration of compounds like this compound may yield promising candidates for new antibiotics .
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with 4-Fluorophenyl Substituents
Chalcones (α,β-unsaturated ketones) with 4-fluorophenyl groups serve as key analogs due to shared aromatic and electronic features. highlights several non-piperazine-substituted chalcones, such as:
- Compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC50 = 4.703 μM).
- Compound 2n : (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (IC50 = 25.07 μM).
Structural and Activity Relationships (SAR):
- Substituent Electronegativity : Fluorine at the para position of ring B (4-fluorophenyl) enhances activity compared to methoxy (e.g., 2j vs. 2p, IC50 = 70.79 μM) .
- Ring A Modifications : Bromine or iodine at the meta position of ring A (e.g., 2j) improves inhibitory potency over chlorine or methoxy .
- Target Compound Comparison : The benzofuran-2-carbonyl group in the target compound may mimic the chalcone’s ketone functionality, while the azepane’s flexibility could replace the rigid α,β-unsaturated system.
Table 1: Key Chalcone Analogs vs. Target Compound
| Compound | Core Structure | Ring A Substituents | Ring B Substituents | IC50 (μM) |
|---|---|---|---|---|
| Cardamonin | Chalcone | 2-hydroxy, 4-hydroxy | H | 4.35 |
| 2j | Chalcone | 4-bromo, 2-hydroxy, 5-iodo | 4-fluorophenyl | 4.703 |
| 1-(1-Benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane | Azepane-Benzofuran | Benzofuran-2-carbonyl | 4-fluorophenyl | N/A |
Azepane and Piperazine Derivatives
Piperazine and azepane rings are critical for conformational flexibility and binding. notes that piperazine-substituted chalcones (cluster 12) exhibit distinct clustering compared to non-piperazine analogs.
- 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (): This compound shares the azepane and 4-fluorophenyl motifs but lacks the benzofuran moiety. Its use in laboratory research highlights the azepane’s role in modulating solubility and steric bulk.
- SHELX-Refined Structures (): Crystallographic data for azepane derivatives (e.g., ) suggest planar arrangements for fluorophenyl groups, which may influence packing and stability.
Pyrazole and Triazole Analogs
Pyrazole derivatives () with 4-fluorophenyl groups provide insights into heterocyclic bioisosteres:
- Compound 1 (): 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, with a dihedral angle of 4.64° between pyrazole and fluorophenyl rings.
- Isostructural Thiazoles (): These compounds exhibit planar conformations except for one perpendicular fluorophenyl group, suggesting adaptability in crystal packing.
Key Differences:
- Ring Size : The target compound’s seven-membered azepane offers greater flexibility than five-membered pyrazoles or triazoles.
- Aromatic Systems : Benzofuran’s oxygen atom may engage in hydrogen bonding, unlike purely hydrocarbon-based pyrazole rings.
Indole and Benzofuran Systems
describes a fluorophenyl-substituted indole derivative, highlighting the role of fused aromatic systems. Benzofuran in the target compound could serve as a bioisostere for indole, with oxygen vs. nitrogen altering electronic properties and binding interactions.
Biological Activity
1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzofuran moiety, which is known for its diverse biological properties, along with an azepane ring that may influence its pharmacological profile. The presence of a fluorophenyl group enhances its bioactivity and may improve binding affinity to biological targets.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Inhibition of Enzymes : Compounds with similar structures have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related compound showed enhanced activity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a benzofuran derivative in a mouse model of Alzheimer's disease. The compound demonstrated significant reductions in neuroinflammation and improved cognitive function as measured by the Morris water maze test.
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines (e.g., A549, HeLa) revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased caspase-3 activity.
Structure-Activity Relationships (SAR)
The structure-activity relationship analysis highlights that modifications on the benzofuran and azepane rings significantly affect biological activity. For instance:
- Fluorination : The introduction of fluorine on the phenyl ring has been correlated with enhanced enzyme inhibition and cytotoxicity.
- Substituent Variations : Different substituents on the benzofuran moiety can alter lipophilicity and binding affinity, impacting pharmacokinetics and therapeutic efficacy .
Q & A
Basic: What synthetic routes are effective for 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the azepane ring via cyclization of a diamine precursor under acidic conditions, as seen in structurally related azepane derivatives .
- Step 2: Introduction of the 4-fluorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like THF .
- Step 3: Benzofuran-2-carbonyl incorporation via acylation, often employing coupling agents such as HATU or DCC in dichloromethane at 0–25°C .
Optimization: Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency and yield by up to 20% compared to conventional heating .
Advanced: Which crystallographic tools and refinement protocols are recommended for resolving structural ambiguities in this compound?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) and a detector resolution of ≤0.8 Å .
- Structure Solution: Employ SHELXD for phase determination and SHELXL for refinement, leveraging Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O/F contacts) .
- Validation: Cross-validate with ORTEP-3 for thermal ellipsoid visualization and PLATON to check for twinning or disorder .
Advanced: How does the 4-fluorophenyl substituent influence electronic properties and binding affinity in target interactions?
Answer:
- Electronic Effects: Fluorine’s electronegativity induces a strong electron-withdrawing effect, reducing the phenyl ring’s electron density (confirmed via DFT calculations) and enhancing dipole interactions with polar receptor pockets .
- Binding Affinity: Comparative studies of fluorinated vs. non-fluorinated analogs show a 3–5× increase in IC₅₀ values for serotonin receptors (e.g., 5-HT₂A), attributed to improved hydrophobic and halogen bonding .
Basic: What spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?
Answer:
- NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: δ ~7.8 ppm (benzofuran carbonyl), δ ~6.9–7.3 ppm (fluorophenyl protons), and δ ~3.5–4.0 ppm (azepane N–CH₂) .
- Mass Spectrometry: High-resolution ESI-MS (m/z calculated for C₂₀H₁₆FNO₂: 345.12) confirms molecular weight .
- HPLC: Reverse-phase C18 columns (ACN/H₂O gradient, 1.0 mL/min) achieve >95% purity with retention times ~8–10 min .
Advanced: What in vitro assays are suitable for evaluating its interaction with neurological targets like monoamine transporters?
Answer:
- Radioligand Binding Assays: Use ³H-paroxetine for serotonin transporter (SERT) affinity studies in HEK-293 cells expressing hSERT, with Kd values calculated via Scatchard analysis .
- Functional Assays: Measure dopamine reuptake inhibition in synaptosomes using [³H]dopamine, with IC₅₀ determined via nonlinear regression (GraphPad Prism) .
Advanced: How can contradictory pharmacological data (e.g., varying IC₅₀ across studies) be systematically addressed?
Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in 5-HT₂A binding may arise from differences in CHO vs. HEK cell membrane preparations .
- Meta-Analysis: Apply weighted Z-scores to aggregate data from ≥3 independent studies, adjusting for covariates like ligand concentration and temperature .
Advanced: Can computational models predict the compound’s structure-activity relationship (SAR) for lead optimization?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding poses in homology-modeled receptors (e.g., D³ dopamine receptor). Key interactions: benzofuran carbonyl with Lys³⁶⁹ and fluorophenyl with Phe³⁴⁵ .
- QSAR: Develop 2D descriptors (e.g., logP, polar surface area) via MOE software; validated models (R² > 0.85) highlight lipophilicity as a critical driver of blood-brain barrier penetration .
Basic: What are the compound’s solubility and stability profiles under physiological conditions?
Answer:
- Solubility: Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4), improved via co-solvents (e.g., 20% PEG-400) or nanoemulsion formulations .
- Stability: Degrades <10% in plasma over 24h (37°C), but susceptible to photodegradation; store in amber vials at –20°C under argon .
Advanced: What chromatographic strategies optimize purification of stereoisomers or regioisomers?
Answer:
- Chiral HPLC: Use Chiralpak IA columns (hexane/isopropanol 90:10, 0.8 mL/min) to resolve enantiomers (α > 1.2) .
- Flash Chromatography: Gradient elution (5→50% ethyl acetate in hexane) on silica gel (230–400 mesh) separates regioisomers with Rf differences ≥0.3 .
Advanced: What preclinical strategies mitigate off-target toxicity observed in early-stage studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
